molecular formula C13H9F3O B1325213 1-(4-Methylnaphthyl) trifluoromethyl ketone CAS No. 886370-33-8

1-(4-Methylnaphthyl) trifluoromethyl ketone

Cat. No.: B1325213
CAS No.: 886370-33-8
M. Wt: 238.2 g/mol
InChI Key: JEQKEMMPBOJQTN-UHFFFAOYSA-N
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Description

1-(4-Methylnaphthyl) trifluoromethyl ketone, also known as 2,2,2-trifluoro-1-(4-methyl-1-naphthyl)ethanone, is a chemical compound with the molecular formula C13H9F3O. This compound is characterized by the presence of a trifluoromethyl group attached to a ketone functional group, along with a naphthalene ring substituted with a methyl group at the 4-position. It is a yellow oil with a molecular weight of 238.21 g/mol .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c1-8-6-7-11(12(17)13(14,15)16)10-5-3-2-4-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQKEMMPBOJQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645223
Record name 2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886370-33-8
Record name 2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylnaphthyl) trifluoromethyl ketone typically involves the introduction of a trifluoromethyl group to a naphthalene derivative. One common method is the Friedel-Crafts acylation reaction, where 4-methylnaphthalene is reacted with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylnaphthyl) trifluoromethyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

1-(4-Methylnaphthyl) trifluoromethyl ketone possesses a trifluoromethyl group attached to a naphthalene derivative, enhancing its lipophilicity and biological activity. The molecular formula is C13H9F3OC_{13}H_{9}F_{3}O, with a molecular weight of 238.20 g/mol. Its structural characteristics contribute to its reactivity and interaction with biological targets.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Oxidation : Converts the ketone into corresponding oxidized products.
  • Reduction : Can be reduced to alcohols or other derivatives.
  • Substitution Reactions : The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Biological Applications

This compound has shown promise in biological research:

  • Anticancer Activity : Studies indicate that the compound induces apoptosis in cancer cell lines through reactive oxygen species (ROS) generation.
  • Anti-inflammatory Effects : It reduces pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic benefits in inflammatory diseases.
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials due to its unique properties that enhance performance characteristics such as chemical resistance and thermal stability.

Anticancer Activity Study

A recent study published in Molecules evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through ROS-mediated pathways.

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory potential of this compound using a murine model of acute inflammation. The study found a significant reduction in paw edema and inflammatory markers upon treatment with varying doses of the compound.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapid absorption following oral administration due to lipophilicity.
  • Distribution : High tissue distribution favoring adipose tissues.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Mainly excreted through urine as conjugates.

Mechanism of Action

The mechanism of action of 1-(4-Methylnaphthyl) trifluoromethyl ketone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylnaphthyl) trifluoromethyl ketone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it valuable in various research and industrial applications .

Biological Activity

1-(4-Methylnaphthyl) trifluoromethyl ketone (CAS No. 886370-33-8) is an organic compound characterized by a trifluoromethyl group attached to a ketone functional group linked to a 4-methylnaphthyl moiety. Its unique structural features contribute to its diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₉F₃O
  • Molecular Weight : 238.21 g/mol
  • Structural Characteristics : The trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy in biological systems.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound may act as a reversible covalent inhibitor for various enzymes, modulating their activity and affecting metabolic pathways .
  • Receptor Interaction : It has been suggested that this ketone interacts with specific receptors, potentially influencing signal transduction pathways and cellular responses.
  • Anti-inflammatory and Analgesic Properties : Preliminary studies indicate that the compound may possess anti-inflammatory and analgesic effects, although further research is required to elucidate these properties fully.

Biological Activity and Applications

The biological activity of this compound has been investigated in various contexts:

  • Pharmacological Applications : Research indicates potential applications in treating inflammatory diseases, cancer, and respiratory conditions due to its versatile binding properties .
  • Toxicological Profiles : Initial findings suggest that while the compound shows promise in therapeutic applications, comprehensive studies are needed to assess its safety and potential side effects.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • In Vivo Studies : Animal models have shown that this compound can reduce inflammation markers, suggesting its potential use in anti-inflammatory therapies.
  • In Vitro Assays : Laboratory experiments demonstrated the compound's ability to inhibit certain enzymes involved in pain pathways, supporting its analgesic properties.

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and biological implications of related compounds:

Compound NameMolecular FormulaUnique Features
1-(2-Methylnaphthyl) trifluoromethyl ketoneC₁₃H₉F₃OMethyl group at position 2 on naphthalene
1-(Naphthalen-2-yl) trifluoromethyl ketoneC₁₃H₉F₃ONaphthalene core without methyl substitution
1-(4-Fluoronaphthyl) trifluoromethyl ketoneC₁₃H₉F₄OContains an additional fluorine atom

The unique combination of the methylnaphthyl group and the trifluoromethyl moiety in this compound may enhance its biological activity compared to other similar compounds, leading to distinct pharmacological effects.

Q & A

Q. What are the common synthetic routes for 1-(4-Methylnaphthyl) trifluoromethyl ketone, and how do reaction conditions influence product purity?

The compound can be synthesized via radical addition reactions using manganese(III) acetate as a catalyst. For example, 1,3-dicarbonyl compounds undergo radical addition to alkenes under optimized conditions (e.g., solvent polarity, temperature) to yield trifluoromethyl ketone intermediates . Purification often involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the ketone. Reaction conditions must be tightly controlled to minimize side products, such as dihydrofuran derivatives, which can form via competing cyclization pathways .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the naphthyl backbone and trifluoromethyl group (distinct ¹³C signal near 120 ppm for CF₃) .
  • FT-IR : A strong carbonyl stretch (~1700–1750 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
  • Mass Spectrometry (EI/ESI) : To verify molecular weight and fragmentation patterns (e.g., loss of CF₃ group). Cross-referencing with PubChem data ensures accuracy in spectral assignments .

Q. How does the trifluoromethyl group affect the compound’s stability under acidic/basic conditions?

The electron-withdrawing CF₃ group enhances the electrophilicity of the ketone, making it prone to hydrolysis under strongly basic conditions (e.g., NaOH/water). Stability studies using TGA/DSC show decomposition above 200°C. For storage, inert atmospheres (N₂/Ar) and desiccants are recommended to prevent moisture-induced degradation .

Q. What are the typical reaction pathways for this ketone in nucleophilic additions or reductions?

  • Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) attack the carbonyl, yielding tertiary alcohols. Steric hindrance from the naphthyl group may slow reactivity .
  • Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may over-reduce aromatic systems. Controlled stoichiometry and low temperatures are critical .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in radical addition pathways for synthesizing this compound?

Competing pathways (e.g., Scheme 2 in ) can be analyzed via:

  • EPR Spectroscopy : To detect radical intermediates and confirm manganese(III)-mediated initiation.
  • Kinetic Isotope Effects (KIE) : To distinguish between hydrogen abstraction vs. electron-transfer mechanisms.
  • DFT Calculations : Modeling transition states to predict regioselectivity between products A and B .

Q. What strategies improve selectivity in cross-coupling reactions involving the naphthyl moiety?

  • Ligand Design : Bulky ligands (e.g., SPhos) minimize steric clashes during Suzuki-Miyaura couplings.
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation .

Q. How is this ketone used as a precursor in medicinal chemistry, particularly for fluorinated drug candidates?

The CF₃ group acts as a bioisostere for methyl or carbonyl groups, improving metabolic stability and binding affinity. For example:

  • Enzyme Inhibitors : The ketone can be converted to spirocyclic derivatives targeting kinases (e.g., Pfmrk inhibitors) via reductive amination .
  • Prodrug Design : The ketone is reduced in vivo to an alcohol, enhancing bioavailability .

Q. What computational tools predict the compound’s reactivity in complex reaction environments?

  • Density Functional Theory (DFT) : Models electrophilic/nucleophilic sites (e.g., Fukui indices).
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
  • ADMET Prediction : Software like Schrödinger’s QikProp evaluates pharmacokinetic properties .

Q. How do researchers address discrepancies in reported yields for multi-step syntheses of this compound?

  • Reproducibility Checks : Validate protocols using high-purity reagents and standardized equipment (e.g., Schlenk lines for air-sensitive steps).
  • In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation and identifies bottlenecks.
  • Byproduct Analysis : HSQC NMR or X-ray crystallography characterizes unexpected products .

Q. What role does this ketone play in studying surface-adsorbed organic reactions in material science?

The compound’s aromatic and fluorinated structure makes it a model for studying:

  • Self-Assembled Monolayers (SAMs) : Analyzed via AFM or XPS to assess adhesion on metal oxides.
  • Heterogeneous Catalysis : Interactions with TiO₂ or zeolites are probed using TPD (temperature-programmed desorption) .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals (e.g., The Chemist ) and PubChem over commercial catalogs.
  • Contradictions : Cross-validate synthetic protocols using multiple references (e.g., vs. ).
  • Advanced Techniques : EPR, DFT, and in situ analytics are critical for resolving mechanistic ambiguities.

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